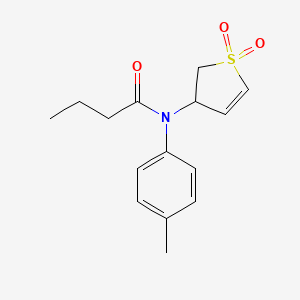

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-3-4-15(17)16(13-7-5-12(2)6-8-13)14-9-10-20(18,19)11-14/h5-10,14H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLODONILUNCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide is a compound of interest due to its unique structural properties and potential biological applications. The compound features a dioxido-dihydrothiophene moiety, which is known for its reactivity and ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide

- Molecular Formula : C15H19N2O4S

- Molecular Weight : 325.39 g/mol

Synthesis

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide typically involves multi-step organic reactions:

- Formation of the Dioxido-Dihydrothiophene Ring : This step involves the oxidation of a thiophene derivative.

- Attachment of the p-Tolyl Group : A nucleophilic substitution reaction is used to introduce the p-tolyl group.

- Formation of the Butyramide Moiety : An amidation reaction finalizes the structure by attaching the butyric acid derivative.

The biological activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide is attributed to its interactions with specific molecular targets. The dioxido group enhances its potential to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiophene moieties have shown effectiveness against various bacterial strains, including antibiotic-resistant strains.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide | Antibacterial | TBD |

| Similar Thiophene Derivative | Antibacterial | 0.41 |

Case Studies

Several studies have explored the biological implications of similar compounds:

-

Study on Antimicrobial Properties : A recent study demonstrated that a thiophene-based compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may also possess antimicrobial properties.

"Compounds containing thiophene structures have shown selective and potent antibacterial activity against Gram-positive bacteria" .

- Enzyme Inhibition Studies : Another study focused on enzyme interactions where derivatives were found to inhibit specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition where the compound mimicked substrate binding.

Comparison with Similar Compounds

Acyl Chain Length Variations: Evidence from Sulfamoyl Phenyl Analogs

Compounds 5a–5d () share a sulfamoyl phenyltetrahydrofuran core but differ in acyl chain length (C4–C7). Key comparative

| Compound | Acyl Chain | Melting Point (°C) | Yield (%) | [α]D (c, solvent) | EI-MS [M+H]+ |

|---|---|---|---|---|---|

| 5a | Butyramide | 180–182 | 51.0 | +4.5° (0.10, MeOH) | 327.4 |

| 5b | Pentanamide | 174–176 | 45.4 | +5.7° (0.08, MeOH) | 341.4 |

| 5c | Hexanamide | 142–143 | 48.3 | +6.4° (0.10, MeOH) | 355.4 |

| 5d | Heptanamide | 143–144 | 45.4 | +4.7° (0.10, MeOH) | 369.4 |

Key Trends :

- Melting Points : Longer acyl chains reduce melting points (e.g., 5a vs. 5c: Δ ~38°C). This trend aligns with increased chain flexibility and reduced crystallinity .

- Yields : Moderate yields (45–51%) suggest synthetic efficiency is minimally affected by chain length.

- Optical Activity : Specific rotation ([α]D) varies slightly, indicating stereochemical sensitivity to substituents .

Comparison with Target Compound :

The target compound’s butyramide group (C4) would likely exhibit a higher melting point than longer-chain analogs (e.g., pentanamide or hexanamide derivatives). Its synthesis yield may align with 5a (~51%) if similar methods are employed.

Core Structural Differences: Sulfone vs. Sulfamoyl Groups

The target compound’s dihydrothiophene sulfone core differs from the tetrahydrofuran sulfamoyl group in 5a–5d. These structural variations influence physicochemical properties:

- Solubility : The dihydrothiophene sulfone may enhance solubility in polar aprotic solvents compared to the sulfamoyl phenyl group.

Aromatic Substituent Effects: p-Tolyl vs. Sulfamoyl Phenyl

The target’s p-tolyl group introduces methyl-derived lipophilicity, whereas 5a–5d feature a sulfamoyl phenyl group with higher polarity. This difference could impact:

Legislative Context: Butyramide Derivatives in Controlled Substances

lists structurally related butyramides (e.g., N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide) pending legislative correction. These analogs are likely regulated due to structural similarities to opioids (e.g., fentanyl derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.